Azetidine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azetidine Hydrochloride: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935) hydrochloride is a saturated, four-membered nitrogen-containing heterocycle, presented as its hydrochloride salt. This strained ring system is a valuable building block in medicinal chemistry and drug development, offering a unique conformational rigidity that can impart favorable pharmacological properties to parent molecules. Its basic nature, conferred by the nitrogen atom, is a key characteristic influencing its solubility, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental characterization of azetidine hydrochloride.

Core Properties

This compound is a white to off-white crystalline solid.[1] It is readily soluble in water.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₃H₈ClN | [1] |

| Molecular Weight | 93.55 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water | [1][2] |

| pKa (of conjugate acid) | 11.29 | [5][6][7] |

Chemical Structure

The azetidine ring consists of three carbon atoms and one nitrogen atom, forming a strained four-membered ring. In this compound, the nitrogen atom is protonated and associated with a chloride ion.

-

IUPAC Name: azetidine;hydrochloride[3]

-

SMILES: C1CNC1.Cl[3]

-

InChI Key: HGQULGDOROIPJN-UHFFFAOYSA-N[3]

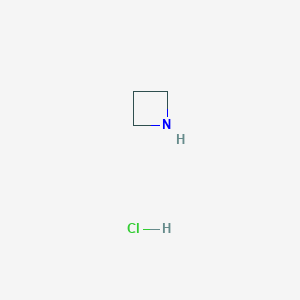

Caption: 2D structure of the azetidinium cation and the chloride anion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various routes. Two common methods are detailed below.

1. Synthesis from 3-Amino-1-propanol

This procedure involves the cyclization of 3-amino-1-propanol.[2]

Caption: Workflow for the synthesis of this compound from 3-amino-1-propanol.

Methodology:

-

Formation of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate: A solution of 3-amino-1-propanol (2.00 moles) in ethyl acrylate (5.00 moles) is refluxed for 2 hours. Excess ethyl acrylate is removed under vacuum to yield the crude product.[2]

-

Formation of Diethyl 3-N-(3-chloropropyl)iminodipropionate: The crude product from the previous step is dissolved in chloroform (B151607) with a catalytic amount of N,N-dimethylformamide. Thionyl chloride (2.20 moles) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred and then neutralized with sodium bicarbonate solution. The organic layer is separated, dried, and the solvent is removed to yield the chlorinated intermediate.[2]

-

Synthesis of Ethyl 3-(1-azetidinyl)propionate: The crude chlorinated intermediate is mixed with anhydrous sodium carbonate and a phase-transfer catalyst in a high-boiling solvent like diethyl phthalate. The product is distilled under vacuum.[2]

-

Formation of Azetidine: The purified ethyl 3-(1-azetidinyl)propionate is added dropwise to a stirred mixture of potassium hydroxide (B78521) pellets in mineral oil heated to 140-150°C. The azetidine product is distilled from the reaction mixture.[2]

-

Formation of this compound: The distilled azetidine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound is collected by filtration and dried.

2. Synthesis via Hydrogenolysis of N-Benzhydrylazetidine

This method involves the deprotection of a protected azetidine precursor.

Caption: Workflow for the synthesis of this compound via hydrogenolysis.

Methodology:

-

Synthesis of N-Benzhydrylazetidine: Benzhydrylamine is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a suitable solvent (e.g., acetonitrile) at reflux to form N-benzhydrylazetidine.

-

Hydrogenolysis: The N-benzhydrylazetidine is dissolved in a protic solvent like methanol (B129727) containing hydrochloric acid. The mixture is then subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Characterization Protocols

1. Determination of pKa by Potentiometric Titration

This method determines the pKa of the azetidinium ion.

Caption: Workflow for the determination of pKa by potentiometric titration.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.1 M).

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the azetidinium ions have been neutralized (the half-equivalence point).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule.

Methodology for Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, since the compound is a salt and soluble in water).[9][10]

-

Ensure the solution is free of any solid particles by filtration if necessary.[8]

Expected Spectral Data:

-

¹H NMR (in D₂O):

-

A triplet corresponding to the four protons on the carbons adjacent to the nitrogen (C2 and C4).

-

A quintet corresponding to the two protons on the carbon at the 3-position (C3).

-

The N-H protons will exchange with deuterium (B1214612) in D₂O and will likely not be observed.

-

-

¹³C NMR (in D₂O):

-

A signal for the two equivalent carbons adjacent to the nitrogen (C2 and C4).

-

A signal for the carbon at the 3-position (C3).

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology for Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.[12]

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.[12][13]

-

Apply pressure to ensure good contact between the sample and the crystal.[12][13]

-

Acquire the spectrum.

Expected Vibrational Frequencies:

The FTIR spectrum of this compound is expected to show characteristic peaks for:

-

N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ due to the protonated amine.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

-

N-H bending: Bands around 1500-1600 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

-

Ring vibrations: Characteristic absorptions for the four-membered ring.[14]

Conclusion

This compound is a fundamental building block in modern medicinal chemistry. Its well-defined structure and basic properties, quantified by its pKa, make it a versatile synthon. The experimental protocols provided in this guide for its synthesis and characterization offer a practical framework for researchers working with this important heterocyclic compound. A thorough understanding of its core properties is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 36520-39-5 [chemicalbook.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. researchgate.net [researchgate.net]

what is azetidine hydrochloride used for in research

An In-depth Technical Guide to the Research Applications of Azetidine (B1206935) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine hydrochloride is the salt form of azetidine, a four-membered, nitrogen-containing saturated heterocycle. In the landscape of medicinal chemistry and organic synthesis, the azetidine ring is considered a "privileged scaffold".[1] Its significance stems from the unique conformational rigidity imposed by the strained four-membered ring, which lies between the highly reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This structural constraint can pre-organize substituents into well-defined spatial orientations, potentially increasing binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2]

While the synthesis of the strained ring was historically challenging, modern synthetic advances have made azetidine and its derivatives more accessible.[3] this compound is a stable, crystalline solid with enhanced water solubility compared to its free base, making it a convenient and versatile starting material for a multitude of research applications.[4] This guide provides a technical overview of its primary uses in chemical synthesis and its role in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Application in Chemical Synthesis

This compound serves as a fundamental building block for introducing the azetidine moiety.[5][6] The primary reactive site is the secondary amine, which acts as a potent nucleophile once deprotonated.

Liberation of the Free Base

For most synthetic applications, the azetidine free base must be liberated from its hydrochloride salt. This is typically achieved by treatment with a suitable base. The choice of base and solvent is critical to avoid unwanted ring-opening reactions, which can be promoted by strong bases or high temperatures due to the inherent ring strain.[7]

General Workflow for N-Functionalization

The most common application of azetidine is as a nucleophile for the synthesis of N-substituted derivatives. This workflow is central to creating diverse libraries of compounds for drug discovery.

Caption: General workflow for the N-functionalization of this compound.

Experimental Protocol: Aza-Michael Addition to an Activated Alkene

This protocol details the synthesis of a novel azetidine amino acid derivative, demonstrating a common N-alkylation strategy.[8][9]

-

Reactant Preparation : In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) and this compound (0.49 g, 5.2 mmol) in acetonitrile (B52724) (3.6 mL).

-

Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) to the solution. DBU acts as a non-nucleophilic base to liberate the azetidine free base in situ.

-

Reaction : Stir the resulting mixture at 65 °C for 4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Work-up : Quench the reaction by adding water (15 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting residue by flash chromatography (eluent: n-hexane/ethyl acetate, 4:1 v/v) to yield the final product, tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate.[8]

Yield Data for Representative Aza-Michael Additions [8]

| Reactant (Hydrochloride Salt) | Product | Yield (%) |

|---|---|---|

| This compound | tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | 64% |

| 3-Hydroxythis compound | tert-Butyl 3-hydroxy-3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | 62% |

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a key component in a wide range of biologically active compounds. Its derivatives have been extensively investigated for various therapeutic applications.[3]

Anticancer Agents

A primary focus of azetidine-related research is in oncology. Azetidine-based compounds have been developed to target several critical cancer pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated, promotes tumor cell proliferation, survival, and metastasis.[10] It is considered a prime therapeutic target, and a novel class of azetidine-based compounds has been shown to be highly potent and selective irreversible inhibitors of STAT3.[7][11] These compounds covalently bind to cysteine residues within the STAT3 protein, disrupting its function.[7]

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Quantitative Data: In Vitro STAT3 Inhibition [7][11][12]

| Compound | STAT3 Inhibition IC₅₀ (µM) | Selectivity |

|---|---|---|

| H172 | 0.38 - 0.98 | Selective over STAT1 and STAT5 (IC₅₀ > 15.8 µM) |

| H182 | 0.38 - 0.98 | Selective over STAT1 and STAT5 (IC₅₀ > 15.8 µM) |

| H120 | 1.75 - 2.07 | Not specified |

Experimental Protocol: Fluorescence Polarization (FP) Assay for STAT3 Inhibition [10] This assay quantifies the ability of a compound to disrupt the binding of the STAT3 SH2 domain to its target phosphopeptide.

-

Materials : Recombinant full-length human STAT3 protein, a fluorescently labeled phosphopeptide probe, and a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

-

Compound Preparation : Prepare a serial dilution of the test azetidine compounds in the binding buffer.

-

Reaction Setup : In a 384-well plate, add the STAT3 protein, the fluorescent probe, and the test compound dilutions.

-

Incubation : Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

Measurement : Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis : A decrease in polarization indicates displacement of the probe by the inhibitor. Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

Azetidine-containing analogues of natural products like dolastatin 10 (e.g., TZT-1027) are highly cytotoxic compounds that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[13] Introducing an azetidine ring at the C-terminus of TZT-1027 was a conformational restriction strategy used to explore and enhance potency.[6][13]

Quantitative Data: Antiproliferative Activity of TZT-1027 Analogues [6][13]

| Compound ID | A549 (Lung Cancer) IC₅₀ (nM) | HCT116 (Colon Cancer) IC₅₀ (nM) |

|---|---|---|

| 1a (3-phenylazetidine) | 2.2 | 2.1 |

| 1b (3-(2-fluorophenyl)azetidine) | 2.4 | 2.3 |

| 1c (3-(3-fluorophenyl)azetidine) | 3.1 | 2.9 |

| 1f (3-(4-methoxyphenyl)azetidine) | 10.3 | 7.9 |

Azetidine derivatives have also been developed as inhibitors for other key cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[14]

Quantitative Data: Efficacy of Azetidine-Thiourea Hybrids [14][15]

| Compound ID | Target | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| 1B | VEGFR-2 | A431 (Skin) | 0.77 |

| 1B | VEGFR-2 | 786-O (Kidney) | 0.73 |

| 3B | VEGFR-2 | PC3 (Prostate) | 0.25 |

| 3B | VEGFR-2 | A431 (Skin) | 0.03 |

Antimicrobial Agents

The azetidine scaffold is also explored for its antimicrobial properties.[16] Research has focused on developing azetidine derivatives that are effective against multidrug-resistant bacteria, including Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity of Azetidine Derivatives [17]

| Compound ID | M. bovis BCG MIC₉₉ (µM) | M. smegmatis MIC₉₉ (µM) |

|---|---|---|

| BGAz-001 | 22.1 | 25.1 |

| BGAz-002 | 6.7 | 25.4 |

| BGAz-003 | 7.6 | 13.9 |

| BGAz-004 | 5.8 | 13.5 |

General Biological Screening Protocols

The initial evaluation of newly synthesized azetidine compounds follows a structured workflow to identify promising "hit" compounds for further development.

Caption: High-level workflow for the synthesis and screening of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a fundamental tool for primary screening of potential anticancer compounds.[12][16][18]

-

Cell Seeding : Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment : Prepare serial dilutions of the azetidine test compounds (typically dissolved in DMSO). Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 to 72 hours).[12]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[12][18]

-

Formazan Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.[12][18]

-

Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.[18]

Conclusion

This compound is a cornerstone reagent for researchers in organic synthesis and drug discovery. Its value lies not only in its function as a simple amine but in the unique structural and conformational properties imparted by its strained four-membered ring. The ability to use this building block to create conformationally restricted analogues of known drugs or to explore novel chemical space has led to the discovery of potent inhibitors against critical disease targets in oncology and infectious disease. The protocols and data presented herein underscore the broad utility of this compound and provide a technical foundation for scientists aiming to leverage its properties in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Azetidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction

Azetidine (B1206935) hydrochloride is a saturated, four-membered heterocyclic amine salt that serves as a crucial building block in modern medicinal chemistry. Its strained ring system imparts unique conformational rigidity and physicochemical properties, making the azetidine motif a valuable scaffold in the design of novel therapeutics. This technical guide provides an in-depth overview of azetidine hydrochloride, including its chemical properties, key synthetic transformations, and its role in bioactive molecules.

Core Chemical Properties

This compound is a white to off-white crystalline solid that is soluble in water. The hydrochloride salt form enhances the stability and handling of the otherwise volatile and reactive free azetidine base.

| Property | Value | Reference |

| CAS Number | 36520-39-5 | |

| Molecular Formula | C₃H₈ClN | |

| Molecular Weight | 93.55 g/mol | |

| Melting Point | >300 °C | |

| Appearance | White to almost white crystalline powder |

Synthetic Utility and Experimental Protocols

The utility of this compound in drug discovery lies in its function as a versatile precursor for the synthesis of more complex molecules. The secondary amine within the azetidine ring readily undergoes a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

N-Boc Protection of this compound

A common first step in the functionalization of azetidine is the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen and prevents unwanted side reactions in subsequent synthetic steps.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of water and THF), add a base such as triethylamine (B128534) or diisopropylethylamine (2.2-3 equivalents) at 0 °C.[1][2]

-

Allow the mixture to stir for a short period to neutralize the hydrochloride salt and generate the free azetidine base in situ.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the N-Boc-azetidine product is isolated and purified using standard workup and chromatography procedures.[3]

N-Alkylation of Azetidine

The introduction of alkyl substituents on the azetidine nitrogen is a fundamental transformation for building molecular complexity.

Experimental Protocol (General):

-

Neutralize this compound with a suitable base (e.g., triethylamine, potassium carbonate) in an appropriate solvent to generate the free azetidine.

-

Add the desired alkylating agent (e.g., an alkyl halide or sulfonate).

-

Heat the reaction mixture as needed and monitor for completion.

-

Isolate and purify the N-alkylated azetidine product.

N-Acylation of this compound

Acylation of the azetidine nitrogen introduces an amide functionality, which can serve as a key structural element or a precursor for further transformations.

Experimental Protocol:

-

Suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C.

-

Add a base, for example triethylamine (2.2 equivalents), dropwise and stir for 30 minutes.

-

Slowly add a solution of the acylating agent, such as an acyl chloride (e.g., acetyl chloride, 1.1 equivalents) or an acid anhydride, in the same solvent.[4][5]

-

Allow the reaction to warm to room temperature and stir for several hours (typically 16 hours or until completion by TLC).[5]

-

Quench the reaction, for instance by pouring it into ice-cold water, and extract the product.

-

The crude product is then purified by standard methods such as column chromatography.[5]

Reductive Amination with this compound

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce the azetidine moiety onto carbonyl-containing molecules.

Experimental Protocol:

-

In a suitable solvent such as methanol (B129727) or dichloromethane, combine the aldehyde or ketone (1.0-1.2 equivalents) with this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.0 equivalent) to form the free amine.

-

Stir the mixture at room temperature to facilitate the formation of the iminium ion intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 equivalents), to the reaction mixture.[6][7][8]

-

Continue stirring at room temperature for several hours or until the reaction is complete.

-

Perform an aqueous workup, often with a basic solution to neutralize any remaining acid and decompose the excess borohydride.

-

Extract the product with an organic solvent and purify by chromatography.[6]

The Azetidine Moiety in Drug Discovery: Signaling Pathways

The rigid structure of the azetidine ring can impart favorable pharmacological properties to drug candidates, such as improved binding affinity and metabolic stability. Azetidine-containing compounds have been developed to target a wide range of biological pathways.

Azelnidipine: L-Type Calcium Channel Blockade

Azelnidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[9][10] It contains an azetidine ring which contributes to its unique pharmacological profile. Azelnidipine selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[9] This leads to vasodilation and a reduction in blood pressure.[9]

Cobimetinib (B612205): Inhibition of the MAPK/ERK Signaling Pathway

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[11][] This pathway is often constitutively activated in various cancers due to mutations in genes like BRAF.[11] Cobimetinib, which incorporates a substituted azetidine moiety, is used in combination with BRAF inhibitors for the treatment of melanoma.[11] By blocking MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[13]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features and synthetic accessibility allow for the creation of diverse and potent bioactive molecules. A thorough understanding of its chemical properties and reactivity is essential for medicinal chemists aiming to leverage the full potential of the azetidine scaffold in the design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 10. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Solubility of Azetidine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of azetidine (B1206935) hydrochloride in organic solvents. Azetidine hydrochloride, a valuable building block in pharmaceutical and chemical synthesis, is a white to off-white crystalline solid.[1] Understanding its solubility is critical for reaction optimization, purification, formulation development, and drug delivery. This document summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound.

Overview of this compound Solubility

This compound is the salt of the cyclic amine azetidine and hydrochloric acid. Its salt form generally enhances its solubility in polar solvents compared to the free base.[2] It is known to be highly soluble in water.[3][4][5][6] While specific quantitative data in a wide range of organic solvents is not extensively available in public literature, its solubility profile can be predicted based on the principles of "like dissolves like" and the polarity of the solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity of the Solvent: As an ionic salt, this compound is most soluble in polar solvents that can effectively solvate the azetidinium cation and the chloride anion.

-

Protic vs. Aprotic Solvents: Polar protic solvents, such as alcohols, can hydrogen bond with the chloride anion and the N-H group of the azetidinium cation, which can enhance solubility. Polar aprotic solvents, like DMSO and DMF, can also be effective due to their high polarity and ability to solvate cations.

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

Presence of Water: Small amounts of water in an organic solvent can significantly increase the solubility of this compound due to its high aqueous solubility.

The following diagram illustrates the relationship between solvent properties and the expected solubility of this compound.

Quantitative Solubility Data

While comprehensive quantitative data is limited, the following table summarizes the available qualitative and semi-quantitative information for the solubility of this compound in various organic solvents. Researchers are strongly encouraged to determine quantitative solubility for their specific application and conditions.

| Solvent Category | Solvent | Qualitative Solubility | Notes |

| Polar Protic | Water | Highly Soluble | The hydrochloride salt form significantly enhances aqueous solubility.[3][4][5][6] |

| Ethanol | Soluble | Explicitly mentioned as a solvent for this compound.[7] | |

| Methanol | Likely Soluble | As a polar protic solvent similar to ethanol, high solubility is expected. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (in co-solvents) | A study showed solubility of at least 2.5 mg/mL in a co-solvent system containing 10% DMSO.[8] Pure solvent data is not available. |

| Dimethylformamide (DMF) | Likely Soluble | High polarity suggests it should be a suitable solvent. | |

| Acetonitrile | Likely Moderately Soluble | Lower polarity than DMSO and DMF may result in lower solubility. | |

| Acetone | Likely Sparingly Soluble | Lower polarity compared to other polar aprotic solvents. | |

| Chlorinated | Chloroform (B151607) | Potentially Soluble | A reference mentions dissolving a solid in chloroform to form a hydrochloride salt, suggesting some degree of solubility.[3][4] |

| Non-Polar | Toluene | Likely Insoluble | The high polarity of the salt makes it unlikely to dissolve in non-polar aromatic solvents. |

| Hexane | Likely Insoluble | The high polarity of the salt makes it unlikely to dissolve in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for solubility measurement.

Materials and Equipment

-

This compound (high purity, >99%)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique (e.g., GC, NMR).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or weight of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, an aliquot of the clear, saturated solution can be carefully diluted with a suitable solvent and the concentration of this compound can be determined using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) * 100

-

Mass of solvent = mass of solution - mass of dissolved solid

-

-

Analytical Method (e.g., HPLC):

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express solubility in appropriate units (e.g., mg/mL, mol/L).

-

-

Conclusion

References

- 1. CAS 36520-39-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 36520-39-5 [chemicalbook.com]

- 4. This compound | 36520-39-5 [amp.chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

The Azetidine Scaffold: A Linchpin in the Mechanism of Action of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The four-membered nitrogen-containing heterocycle, azetidine (B1206935), has emerged from a position of synthetic challenge to a cornerstone of modern medicinal chemistry.[1][2] Its unique structural properties, namely the significant ring strain and conformational rigidity, render it a "privileged scaffold" in drug design.[3][4] This guide delves into the core mechanisms of action conferred by the azetidine moiety in several classes of therapeutic agents. Far from being a mere synthetic intermediate, the azetidine ring plays a pivotal role in dictating the pharmacological activity of the final molecule. Its constrained geometry can pre-organize substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing potency and selectivity.[5][6]

This technical whitepaper will explore the multifaceted role of the azetidine scaffold in determining the mechanism of action of distinct drug classes, with a focus on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, Gamma-Aminobutyric Acid (GABA) reuptake inhibitors, and Mitogen-activated protein kinase (MEK) inhibitors. Through detailed descriptions of signaling pathways, experimental protocols, and quantitative data, this guide aims to provide a comprehensive resource for professionals in drug discovery and development.

Azetidine-Based STAT3 Inhibitors: Covalent Inactivation of a Key Oncogenic Transcription Factor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, and invasion.[7][8] The development of small molecule STAT3 inhibitors has been a significant challenge.[7] The incorporation of an azetidine ring has led to the discovery of highly potent and selective STAT3 inhibitors with a unique covalent mechanism of action.[1][9]

Mechanism of Action

Azetidine-based STAT3 inhibitors, such as the (R)-azetidine-2-carboxamide series, function as irreversible covalent inhibitors of STAT3.[1][9] The strained azetidine ring helps to correctly position a reactive group, which forms a covalent bond with specific cysteine residues within the DNA-binding domain (DBD) of STAT3, namely Cys426 and Cys468.[7][10] This irreversible binding physically blocks the STAT3 protein from binding to its target DNA sequences in the promoters of downstream oncogenes, thereby inhibiting transcription of genes essential for tumor growth and survival.[1][11] This covalent mechanism of action provides a durable and potent inhibition of STAT3 signaling.

The selectivity of these inhibitors for STAT3 over other STAT family members, such as STAT1 and STAT5, is a key feature.[1][12] This selectivity is attributed to the specific interactions of the azetidine-containing molecule with the unique topology of the STAT3 DNA-binding domain.

Signaling Pathway

The canonical STAT3 signaling pathway begins with the activation of cell surface receptors by cytokines or growth factors, leading to the recruitment and activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent DNA binding and gene transcription. Azetidine-based inhibitors directly interfere with the final step of this cascade.

Quantitative Data

The following table summarizes the inhibitory potency of representative (R)-azetidine-2-carboxamide STAT3 inhibitors against STAT3, STAT1, and STAT5 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA).

| Compound | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) | Reference |

| 5a | 0.52 - 0.55 | 12.0 | 9.3 | [11][12][13] |

| 5o | 0.38 | >20 | >20 | [11][12][13] |

| 8i | 0.34 | >20 | >20 | [13] |

| H172 | 0.38 - 0.98 | >15.8 | >19.1 | [1] |

| H182 | 0.38 - 0.98 | >15.8 | >19.1 | [1] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol describes the general steps for assessing the inhibitory effect of azetidine compounds on STAT3 DNA-binding activity.[8][11]

1. Preparation of Nuclear Extracts:

-

Culture cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or cells stimulated with an appropriate cytokine (e.g., IL-6) to induce STAT3 activation.

-

Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or standard hypotonic lysis and high-salt extraction methods.

-

Determine the total protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA assay).

2. Radiolabeling of DNA Probe:

-

Synthesize a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the high-affinity sis-inducible element, hSIE).

-

Label the 5' ends of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the radiolabeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

-

In a microcentrifuge tube, pre-incubate 10-20 µg of nuclear extract with increasing concentrations of the azetidine-based inhibitor (or DMSO as a vehicle control) in a binding buffer (containing, for example, 10 mM HEPES, 50 mM KCl, 10% glycerol, 1 mM DTT, and a non-specific competitor DNA like poly(dI-dC)) for 30 minutes at room temperature.[11][12]

-

Add the ³²P-labeled DNA probe to the reaction mixture.

-

Incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

4. Electrophoresis and Visualization:

-

Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.

-

The band corresponding to the STAT3-DNA complex will show decreased intensity in the presence of an effective inhibitor.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[1][11]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Azetidine-Based GABA Uptake Inhibitors: Conformationally Constrained Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[14][15] Inhibition of GATs increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission, which is a therapeutic strategy for epilepsy and other neurological disorders.[14]

Mechanism of Action

Azetidine derivatives have been designed as conformationally constrained analogs of GABA or the GAT substrate β-alanine.[16] The rigid four-membered ring of azetidine "locks" the molecule in a specific conformation that is recognized by the GABA transporters, particularly GAT-1 and GAT-3.[16] This pre-organized conformation leads to potent and selective inhibition of GABA uptake. The mechanism is competitive, where the azetidine-containing inhibitor binds to the same site on the transporter as GABA, preventing GABA's re-entry into the presynaptic neuron or glial cell. The lipophilic substituents attached to the azetidine nitrogen are crucial for potency and selectivity, interacting with hydrophobic pockets within the transporter protein.

Signaling Pathway

The mechanism of action of GABA uptake inhibitors is direct, targeting the GAT proteins on the presynaptic membrane and surrounding glial cells. By blocking these transporters, the inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B), which in turn enhances the inhibitory signal.

Quantitative Data

The following table presents the IC50 values of various azetidine derivatives for the inhibition of GABA transporters GAT-1 and GAT-3.

| Compound Class | Lipophilic Moiety | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid | 4,4-Diphenylbutenyl | 2.83 | - | [16] |

| Azetidin-2-ylacetic acid | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 | - | [16] |

| Azetidine-3-carboxylic acid | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | - | 15.3 | [16] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Diphenylmethyl | 26.6 | - | [16] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-[2-(Diphenylmethoxy)ethyl] | - | 31.0 | [16] |

Experimental Protocol: [³H]-GABA Uptake Assay

This protocol outlines a method for measuring the inhibitory activity of azetidine compounds on GABA transporters expressed in cultured cells.[17]

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or COS-7) in appropriate growth medium.

-

Transiently or stably transfect the cells with plasmids encoding the desired GABA transporter subtype (e.g., human GAT-1).

-

Plate the transfected cells into 96-well microplates coated with a substance like poly-D-lysine and allow them to adhere.

2. Uptake Assay:

-

Wash the cells twice with an uptake buffer (e.g., containing 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, and 10 mM D-glucose, pH 7.5).

-

Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the azetidine test compound dissolved in the uptake buffer. Include a control with no inhibitor.

-

Initiate the uptake by adding a mixture of unlabeled GABA and a small amount of [³H]-GABA to each well.

-

Allow the uptake to proceed for a specific time (e.g., 10-30 minutes) at room temperature or 37°C.

3. Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer to remove extracellular [³H]-GABA.

-

Lyse the cells in each well using a lysis buffer (e.g., uptake buffer containing 1% SDS).

4. Scintillation Counting:

-

Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.

-

Add a scintillation cocktail.

-

Measure the amount of radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter. The CPM is proportional to the amount of [³H]-GABA taken up by the cells.

5. Data Analysis:

-

Determine non-specific uptake by including wells with a known potent GAT inhibitor (e.g., tiagabine) at a high concentration.

-

Subtract the non-specific uptake from all other values.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Azetidine in MEK Inhibitors: The Case of Cobimetinib (B612205)

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[18] Mutations in this pathway, particularly in BRAF, are common in many cancers, including melanoma.[19] Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, the kinases downstream of RAF.[20][21]

Mechanism of Action

Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[19][20] It does not bind to the ATP-binding site but to a unique adjacent pocket, locking the kinase in an inactive conformation.[21] This prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2, thereby blocking the downstream signaling cascade that leads to cell proliferation.[21] The azetidine moiety in cobimetinib plays a crucial role in its binding and activity. The conformationally constrained azetidine arm projects into the catalytic loop region of the MEK enzyme, with the amine group forming a key hydrogen bond with Asp190, contributing significantly to the inhibitor's high affinity and potency.[22]

Conclusion

The azetidine scaffold is a powerful tool in medicinal chemistry, enabling the design of highly potent and selective drugs with diverse mechanisms of action. As demonstrated with STAT3 inhibitors, the azetidine ring can be instrumental in positioning a reactive moiety for covalent modification of the target protein. In the context of GABA uptake inhibitors, it provides conformational rigidity, mimicking the bioactive conformation of the endogenous substrate. For MEK inhibitors like cobimetinib, it facilitates crucial interactions within the allosteric binding site. The continued exploration of azetidine chemistry and its application in drug design holds immense promise for the development of novel therapeutics to address a wide range of diseases. This guide provides a foundational understanding of how this unique heterocyclic scaffold contributes to the core mechanism of action of these important drug classes.

References

- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. oncologynewscentral.com [oncologynewscentral.com]

- 20. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Azetidine Hydrochloride: A Technical Guide to Commercial Availability and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of azetidine (B1206935) hydrochloride (CAS No: 36520-39-5). Azetidine hydrochloride is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its four-membered ring structure offers unique conformational constraints that are of significant interest in medicinal chemistry. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and implementing robust quality control measures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project. Below is a summary of offerings from several prominent suppliers.

| Supplier | Catalog Number(s) | Purity Specification(s) | Available Quantities |

| Sigma-Aldrich | 414336 | 97% | 1g, 5g |

| Thermo Scientific Chemicals (Alfa Aesar) | H59935 | 97%, ≥96.0% (NMR) | 1g, 5g |

| TCI (Tokyo Chemical Industry) | A2451 | >95.0% (Titration), >95.0% (Total Nitrogen) | 1g, 5g, 25g |

| Santa Cruz Biotechnology | sc-239105 | Not specified | Contact for availability |

| Chem-Impex | 02271 | ≥ 95% (Assay by titration) | Contact for availability |

| Apollo Scientific | PC4951 | 95% | 1g, 5g, 25g |

| ChemScene | CS-W011344 | ≥97% | Contact for availability |

| Manchester Organics | T23127 | Not specified | 25g |

| Otto Chemie Pvt. Ltd. | A 2807 | 97% | Contact for availability |

Purity and Quality Control

Ensuring the purity of starting materials is a critical aspect of chemical research and drug development. Commercially available this compound typically has a purity of 95-97%. The most common methods for purity determination, as indicated by suppliers' Certificates of Analysis, are titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques used to assess the purity of this compound.

1. Purity Determination by Argentometric Titration

This method determines the purity of this compound by quantifying the chloride ion content.

-

Principle: The chloride ions in a known mass of this compound are titrated with a standardized solution of silver nitrate (B79036). The endpoint is detected potentiometrically or with a colorimetric indicator. The purity is calculated based on the amount of silver nitrate consumed.

-

Reagents and Equipment:

-

This compound sample

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

Nitric Acid (HNO₃), concentrated

-

Deionized water

-

Analytical balance

-

Burette (50 mL, Class A)

-

Potentiometer with a silver electrode or Potassium Chromate (B82759) (K₂CrO₄) indicator solution

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Accurately weigh approximately 100-200 mg of this compound into a 250 mL beaker.

-

Dissolve the sample in approximately 100 mL of deionized water.

-

Acidify the solution with a few drops of concentrated nitric acid.

-

Potentiometric Titration:

-

Immerse the silver electrode and a reference electrode into the solution.

-

Titrate with standardized 0.1 M AgNO₃ solution, recording the potential (in mV) after each addition.

-

The endpoint is the point of maximum inflection in the titration curve.

-

-

Indicator Titration (Mohr method):

-

Add 1 mL of 5% w/v potassium chromate solution to the sample solution (do not add nitric acid in this case).

-

Titrate with standardized 0.1 M AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

-

-

Perform a blank titration using the same procedure without the this compound sample.

-

-

Calculation:

Where:

-

V_sample = Volume of AgNO₃ solution used for the sample (mL)

-

V_blank = Volume of AgNO₃ solution used for the blank (mL)

-

M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)

-

MW_AzetidineHCl = Molecular weight of this compound (93.56 g/mol )

-

W_sample = Weight of the this compound sample (mg)

-

2. Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

-

Principle: A known mass of the this compound sample and a known mass of a high-purity internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, and the purity of the this compound is calculated from the integral ratios of specific, well-resolved signals from both the analyte and the internal standard.

-

Reagents and Equipment:

-

This compound sample

-

High-purity internal standard (e.g., maleic acid, 1,4-dioxane, dimethyl sulfone)

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR spectrometer (400 MHz or higher recommended)

-

Analytical balance

-

NMR tubes

-

Volumetric glassware

-

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

-

Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent.

-

Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to an NMR tube.

-

Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

A 90° pulse angle.

-

Sufficient number of scans for a good signal-to-noise ratio.

-

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate a well-resolved signal from this compound (e.g., the CH₂ protons) and a well-resolved signal from the internal standard.

-

-

Calculation:

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the analyte signal

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons giving rise to the internal standard signal

-

MW_analyte = Molecular weight of this compound (93.56 g/mol )

-

MW_std = Molecular weight of the internal standard

-

W_std = Weight of the internal standard (mg)

-

W_analyte = Weight of the this compound sample (mg)

-

P_std = Purity of the internal standard (%)

-

Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound and the decision-making process for purity analysis.

Azetidine vs. Azetidine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Core Chemical and Physical Differences, Handling Protocols, and Synthetic Applications for Researchers and Scientists.

This technical guide provides a comprehensive analysis of the key distinctions between azetidine (B1206935) and its hydrochloride salt. For drug development professionals, understanding these differences is paramount for effective handling, reaction optimization, and ultimately, the successful synthesis of novel therapeutics. Azetidine, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to its unique structural and biological properties.[1][2][3] The conversion of azetidine to its hydrochloride salt significantly alters its physical and chemical characteristics, impacting its application in synthesis and drug formulation.[4]

Core Chemical and Physical Properties: A Comparative Analysis

The fundamental difference between azetidine and azetidine hydrochloride lies in the protonation of the nitrogen atom in the azetidine ring. In this compound, the nitrogen atom is protonated and ionically bonded to a chloride ion, forming a salt. This seemingly simple chemical modification leads to substantial differences in their physical properties, as summarized in the table below.

| Property | Azetidine | This compound |

| Chemical Formula | C₃H₇N[5] | C₃H₈ClN[6] |

| Molar Mass | 57.09 g/mol [5] | 93.56 g/mol [7] |

| Appearance | Colorless liquid[5] | White to off-white crystalline solid[6] |

| Boiling Point | 61-62 °C[5] | >300 °C[8] |

| Solubility in Water | Miscible[5] | Soluble[6][8] |

| pKa (of conjugate acid) | 11.29[5] | Not applicable (is the conjugate acid) |

| Hygroscopicity | Moisture sensitive[9] | Hygroscopic[10][11] |

Azetidine is a volatile, low-boiling-point liquid with a strong ammonia-like odor.[5] In contrast, this compound is a stable, high-melting-point crystalline solid.[6][12] This difference in physical state is a direct consequence of the ionic nature of the hydrochloride salt, which results in strong intermolecular forces. The enhanced solubility of this compound in water and polar organic solvents makes it a more convenient form for many applications, including drug formulation and as a starting material in aqueous reaction media.[4][6]

Reactivity and Stability: The Impact of Protonation

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[13] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions.[13][14]

Azetidine's lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.[15][16] It readily participates in N-alkylation and N-acylation reactions.[15] However, its basicity can also lead to undesired side reactions.

This compound , with its protonated nitrogen, has a quenched nucleophilicity. This makes it more stable and less prone to undesired reactions under certain conditions. The hydrochloride salt is often the preferred form for storage and handling due to its increased stability and reduced volatility.[10][11] However, to utilize it in reactions requiring a nucleophilic nitrogen, the free base must be regenerated, typically by treatment with a base. The ring strain in azetidines can also lead to decomposition, particularly in acidic conditions, through intramolecular ring-opening.[17][18]

Experimental Protocols: Synthesis and Handling

The synthesis of azetidines and their hydrochloride salts can be achieved through various methods. The choice of method often depends on the desired substitution pattern on the azetidine ring.

General Synthesis of Azetidines

Several synthetic routes to azetidines have been developed, including:

-

Cyclization of γ-aminoalcohols or γ-haloamines: This is a common method involving intramolecular nucleophilic substitution.[16][19]

-

Reduction of azetidin-2-ones (β-lactams): The reduction of the carbonyl group of a β-lactam can yield the corresponding azetidine.[5][20]

-

[2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions between imines and alkenes can form the azetidine ring.[13][21]

A representative experimental workflow for the synthesis of azetidines from β-amino alcohols is depicted below.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. CAS 36520-39-5: this compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 36520-39-5 [chemicalbook.com]

- 9. Azetidine - Safety Data Sheet [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Azetidine 97 36520-39-5 [sigmaaldrich.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Reactions of Azetidines | Ambeed [ambeed.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 20. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Azetidines [manu56.magtech.com.cn]

The Versatile Role of Azetidine Hydrochloride as a Foundational Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935) hydrochloride, the hydrochloride salt of the saturated four-membered nitrogen heterocycle, has emerged as a critical and versatile building block in synthetic organic chemistry.[1][2] Its inherent ring strain, coupled with the stability afforded by the salt form, makes it a unique and valuable precursor for introducing the azetidine moiety into a wide array of complex molecules.[1][3] This technical guide provides a comprehensive overview of the role of azetidine hydrochloride in synthesis, with a particular focus on its applications in medicinal chemistry and drug development. We will delve into quantitative data from key synthetic transformations, provide detailed experimental protocols for seminal reactions, and visualize relevant biological signaling pathways impacted by azetidine-containing molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base, which can be prone to polymerization.[1][4] The four-membered ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, yet it is considerably more stable than the three-membered aziridine (B145994) ring.[3] For many synthetic applications, the free base is generated in situ by neutralization with a suitable base.[1]

This compound in Pharmaceutical Synthesis

The azetidine scaffold is a privileged structure in medicinal chemistry, imparting valuable properties to drug candidates such as increased metabolic stability, improved aqueous solubility, and conformational rigidity.[5][6] The defined three-dimensional geometry of the azetidine ring can lead to higher binding affinity and selectivity for biological targets.[6] Consequently, this compound serves as a key starting material in the synthesis of a diverse range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][5]

Synthesis of N-Substituted Azetidines

A common and fundamental transformation involving this compound is its N-alkylation or N-arylation to produce a variety of substituted azetidines. This is often achieved by first neutralizing the hydrochloride salt to release the free azetidine, which then acts as a nucleophile.

| Entry | Electrophile | Base | Solvent | Yield (%) | Reference |

| 1 | Methyl (N-Boc-azetidine-3-ylidene)acetate | DBU | Acetonitrile (B52724) | 64 | [4] |

| 2 | 1,3-bis(trifluoromethanesulfonyloxy)propane derivatives | Diisopropylethylamine | - | 32-95 | [7] |

| 3 | Aryl halides (Pd-catalyzed) | - | - | 75-96 | [7] |

Table 1: Examples of N-Substituted Azetidine Synthesis with Yields. This table summarizes the yields of various N-substituted azetidines synthesized from azetidine precursors.

Key Synthetic Methodologies

Several powerful synthetic methods utilize this compound or its derivatives to construct more complex molecular architectures.

Aza-Michael Addition

The aza-Michael addition of azetidine to α,β-unsaturated carbonyl compounds is a highly efficient method for forming carbon-nitrogen bonds and introducing the azetidine moiety.

Experimental Protocol: Synthesis of tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (4a) [8]

To a solution of methyl (N-Boc-azetidine-3-ylidene)acetate (1.18 g, 5.2 mmol) in acetonitrile, this compound (0.49 g, 5.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) are added. The reaction mixture is stirred for 4 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography using a mixture of n-hexane and ethyl acetate (B1210297) (4:1 v/v) as the eluent to yield the product as a white solid (0.95 g, 64% yield).

Selenium-Induced Cyclization

Electrophilic cyclization of homoallylamines using a selenium reagent provides a pathway to substituted azetidines. This method takes advantage of the reactivity of the double bond and the nucleophilicity of the nitrogen atom.

Experimental Protocol: Selenium-Induced Cyclization of a Secondary Homoallylamine [9]

To a solution of the α-alkyl or α,α-dialkyl homoallylic amine (1 equivalent) in acetonitrile containing sodium carbonate, a solution of phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), or phenylselenyl iodide (PhSeI) in acetonitrile is added. The reaction is also performed in the absence of sodium carbonate, leading to the formation of the corresponding azetidinium salts. The crude reaction mixture can be analyzed by 77Se NMR to identify the products.

Azetidine-Containing Drugs and Their Biological Targets

The incorporation of the azetidine motif has led to the development of several successful drugs that target key signaling pathways involved in various diseases.

Cobimetinib (B612205) and the RAS/RAF/MEK/ERK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][10] This pathway is frequently hyperactivated in cancer due to mutations in genes like BRAF, leading to uncontrolled cell proliferation.[2] By inhibiting MEK, cobimetinib blocks downstream signaling to ERK, thereby inhibiting tumor growth.[1]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib.

Azelnidipine and Calcium Channel Signaling

Azelnidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[6] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][11] This leads to vasodilation and a reduction in blood pressure.

Caption: L-type calcium channel signaling in vascular smooth muscle and the action of Azelnidipine.

Azetidine-based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell survival, proliferation, and angiogenesis.[1] The development of small molecule inhibitors of STAT3 is an active area of research, and azetidine-containing compounds have shown promise as potent and selective STAT3 inhibitors.[1] These inhibitors typically work by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 signaling pathway [pfocr.wikipathways.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. Synthesis of Azetidines [manu56.magtech.com.cn]

- 8. Synthesis of Azetidine and Pyrrolidine Derivatives through Selenium??Induced Cyclization of Secondary Homoallylamines− A 77Se NMR Study | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ximelagatran | C24H35N5O5 | CID 9574101 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Products Containing the Azetidine Moiety

For Researchers, Scientists, and Drug Development Professionals